molecular formula C19H18O3 B8589911 Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

Cat. No. B8589911
M. Wt: 294.3 g/mol
InChI Key: GHIGSBYELLGOPT-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A solution of (2-(ethoxycarbonyl)phenyl)zinc(II) bromide (2.2 mL, 1.1 mmol) was added to a mixture of 1-phenylcyclopropanecarbonyl chloride (0.200 g, 1.1 mmol) and Pd(PPh3)4 (0.0644 g, 0.056 mmol) in THF (1.1 mL), stirred for 2 hours, diluted with EtOAc, washed with 1N HCl and brine, dried (Na2SO4), filtered, and chromatographed (20% Et2O/hexanes) to give 216.2 mg of impure ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate. A mixture of impure ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate (0.216 g, 0.735 mmol) and hydrazine hydrate (0.13 mL, 2.298 mmol) in ethanol (3 mL) was stirred at 75° C. overnight, and concentrated to give 179.7 mg of impure 4-(1-phenylcyclopropyl)phthalazin-1(2H)-one, which was treated with O-(diphenylphosphoryl)hydroxylamine using a method similar to that described in Example 1B to give impure 2-amino-4-(1-phenylcyclopropyl)phthalazin-1(2H)-one.
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([C:12]3[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=3[C:14](OCC)=[O:15])=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[NH2:24][NH2:25]>C(O)C>[C:1]1([C:7]2([C:10]3[C:12]4[C:13](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:14](=[O:15])[NH:25][N:24]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.216 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)C1=C(C(=O)OCC)C=CC=C1
Name
Quantity
0.13 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 179.7 mg
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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